1-{3-Tert-Butyl-1-[4-(Hydroxymethyl)phenyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-1-Ylurea
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Overview
Description
Urea, N-[3-(1,1-dimethylethyl)-1-[4-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl]-N’-1-naphthalenyl- is a complex organic compound with a unique structure that combines a urea moiety with a pyrazole ring and a naphthalene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-[3-(1,1-dimethylethyl)-1-[4-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl]-N’-1-naphthalenyl-, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of the corresponding amine with phosgene to generate the desired isocyanate or carbamoyl chloride, which then reacts with ammonia or another amine to form the urea derivative .
Industrial Production Methods
Industrial production of N-substituted ureas often involves large-scale synthesis using environmentally friendly and resource-efficient methods. For example, a catalyst-free and scalable synthesis method has been developed, which involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is not only efficient but also promotes high chemical purity and yield.
Chemical Reactions Analysis
Types of Reactions
Urea, N-[3-(1,1-dimethylethyl)-1-[4-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl]-N’-1-naphthalenyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of nitro groups can yield amines.
Scientific Research Applications
Urea, N-[3-(1,1-dimethylethyl)-1-[4-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl]-N’-1-naphthalenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Employed in the production of agrochemicals, pharmaceuticals, and other high-value chemicals.
Mechanism of Action
The mechanism of action of Urea, N-[3-(1,1-dimethylethyl)-1-[4-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl]-N’-1-naphthalenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-substituted ureas, such as:
N-tert-Butylurea: A simpler urea derivative with a tert-butyl group.
N,N-Dimethylurea: A urea derivative with two methyl groups attached to the nitrogen atoms
Uniqueness
What sets Urea, N-[3-(1,1-dimethylethyl)-1-[4-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl]-N’-1-naphthalenyl- apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the pyrazole ring and naphthalene group, along with the hydroxymethyl and tert-butyl substituents, makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C25H26N4O2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-[5-tert-butyl-2-[4-(hydroxymethyl)phenyl]pyrazol-3-yl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C25H26N4O2/c1-25(2,3)22-15-23(29(28-22)19-13-11-17(16-30)12-14-19)27-24(31)26-21-10-6-8-18-7-4-5-9-20(18)21/h4-15,30H,16H2,1-3H3,(H2,26,27,31) |
InChI Key |
MKYJHFRHAZBFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)CO |
Origin of Product |
United States |
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